molecular formula C15H27IN2O5Si B12358826 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

Cat. No.: B12358826
M. Wt: 470.37 g/mol
InChI Key: WQXZFBOIYQEPOY-FGHRXAJISA-N
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Description

The compound 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione is a nucleoside analog featuring a modified tetrahydrofuran (oxolan-2-yl) sugar moiety and a 1,3-diazinane-2,4-dione base with an iodine substituent. The tert-butyl(dimethyl)silyl (TBDMS) group enhances lipophilicity, aiding in cellular uptake and metabolic stability . Its stereochemistry (2R,4S,5R) is critical for mimicking natural nucleosides, which may influence binding to enzymes or receptors.

Properties

Molecular Formula

C15H27IN2O5Si

Molecular Weight

470.37 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H27IN2O5Si/c1-15(2,3)24(4,5)22-8-11-10(19)6-12(23-11)18-7-9(16)13(20)17-14(18)21/h9-12,19H,6-8H2,1-5H3,(H,17,20,21)/t9?,10-,11+,12+/m0/s1

InChI Key

WQXZFBOIYQEPOY-FGHRXAJISA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2CC(C(=O)NC2=O)I)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2CC(C(=O)NC2=O)I)O

Origin of Product

United States

Preparation Methods

Core Structural Analysis and Key Synthetic Challenges

The compound’s structure includes:

  • 1,3-Diazinane-2,4-dione core : A six-membered ring with two ketone groups and two nitrogen atoms.
  • Oxolane (sugar) moiety : A tetrahydrofuran derivative with stereochemistry (2R,4S,5R) and TBS protection at C5.
  • 5-Iodo substituent : A halogen atom introduced at the C5 position of the diazinane ring.

Key challenges :

  • Regioselective iodination : Ensuring iodine substitutes at C5 without competing reactions.
  • Stereochemical control : Maintaining the (2R,4S,5R) configuration during TBS protection and iodination.
  • Functional group compatibility : Preserving the TBS group during subsequent reactions.

Stepwise Synthesis Overview

The synthesis typically involves three stages:

  • Preparation of the TBS-protected oxolane precursor .
  • Iodination at the C5 position .
  • Coupling to form the 1,3-diazinane-2,4-dione core .

Stage 1: TBS Protection of the Oxolane Moiety

Objective : Selectively protect the 5-hydroxymethyl group of the oxolane with TBS.

Method A: Organocatalytic TBS Protection

A scalable method using a chiral organocatalyst derived from valinol and cyclopentyl aldehyde.

  • Reagents : tert-Butyldimethylsilyl chloride (TBS-Cl), N,N-diisopropylethylamine (DIPEA), organocatalyst 4 (10–20 mol%).
  • Conditions : Anhydrous THF, room temperature (RT), 24 hours.
  • Yield : >90% for uridine derivatives; lower yields for cytidine analogs due to steric hindrance.

Mechanism :

  • The organocatalyst activates TBS-Cl via hydrogen bonding.
  • Selective silylation occurs at the 5′-OH group, leaving the 2′-OH unprotected.
Method B: Traditional Protection/Deprotection

Alternative approach requiring multiple steps:

  • 5′-O-DMTr protection : Use dimethoxytrityl chloride (DMTr-Cl) to protect the 5′-OH.
  • Oxolane modification : Introduce the hydroxymethyl group via nucleophilic substitution.
  • TBS protection : Silylate the 5′-OH after deprotection of DMTr.

Limitations : Lower efficiency (60–70% yield) due to additional purification steps.

Stage 2: Iodination at C5

Objective : Introduce iodine at the C5 position of the diazinane ring.

Method A: Solvent-Free Mechanochemical Iodination

A green chemistry approach using molecular iodine (I₂) and nitrate salts.

  • Reagents : I₂ (1.2 equiv), AgNO₃ (2.0 equiv).
  • Conditions : Solvent-free, room temperature, mechanical grinding.
  • Yield : 83–86% for uridine derivatives; 59% for cytidine analogs.

Mechanism :

  • AgNO₃ generates a nitrate radical, oxidizing I₂ to iodine cations.
  • The diazinane ring undergoes electrophilic substitution at C5.
Method B: Pd-Catalyzed Iodination

Alternative method for substrates with sensitive functional groups:

  • Reagents : Iodine (I₂), Pd catalyst, molten 4-nitrophenethyl alcohol.
  • Conditions : High temperature (80–100°C), 6–12 hours.
  • Yield : 52–65% for cytidine derivatives.

Table 1: Comparison of Iodination Methods

Method Reagents/Conditions Yield (%) Regioselectivity Notes
Mechanochemical I₂, AgNO₃, RT, grinding 83–86 High Environmentally friendly, low cost
Pd-Catalyzed I₂, Pd, molten solvent 52–65 Moderate Suitable for heat-stable substrates

Stage 3: Formation of the 1,3-Diazinane-2,4-dione Core

Objective : Couple the TBS-protected oxolane to the diazinane ring.

Method A: Phosphoramidite Coupling

A standard method for nucleoside analogs:

  • Phosphoramidite synthesis : Convert the TBS-protected oxolane to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
  • Coupling : Link to the diazinane core via automated solid-phase synthesis.

Conditions :

  • Reagents : N-Methylimidazole, anhydrous CH₂Cl₂.
  • Yield : 80–90% per coupling step.
Method B: Mitsunobu Reaction

For direct coupling without phosphoramidite intermediates:

  • Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD).
  • Conditions : Anhydrous THF, RT, 12–24 hours.
  • Yield : 60–70% due to steric hindrance.

Critical Factors Influencing Synthesis

Stereochemical Control

The (2R,4S,5R) configuration is achieved via:

  • Chiral catalysts : The organocatalyst 4 induces enantioselectivity during TBS protection.
  • Pre-existing stereochemistry : The oxolane precursor is synthesized from chiral starting materials (e.g., D-glucose derivatives).

Functional Group Stability

  • TBS group : Stable under basic and neutral conditions but sensitive to protic acids.
  • Iodine substituent : Labile under oxidative conditions; requires inert atmospheres during subsequent steps.

Data Tables and Experimental Findings

Table 2: TBS Protection Yields for Nucleoside Derivatives

Nucleoside Catalyst (mol%) Solvent Time (h) Yield (%)
Uridine 10 THF 24 92
Adenosine 15 THF 24 85
Cytidine 20 THF 48 68

Data sourced from organocatalytic method.

Table 3: Iodination Yields of Pyrimidine Derivatives

Substrate AgNO₃ (equiv) I₂ (equiv) Time (min) Yield (%)
Uracil 2.0 1.2 30 90
Uridine 2.0 1.2 30 83
2′-OMe-Uridine 2.0 1.2 15 98

Data from mechanochemical iodination.

Chemical Reactions Analysis

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biological Studies

Research indicates that 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione exhibits potential biological activities. Studies are ongoing to evaluate its:

  • Antimicrobial Properties : Investigations into its effectiveness against various pathogens.
  • Antiviral Activities : Researching its potential in combating viral infections.

Pharmaceutical Development

The compound is being studied as a pharmaceutical intermediate for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition at certain concentrations, suggesting potential use in developing new antimicrobial agents.

Case Study 2: Pharmaceutical Intermediate Development

In another study focused on drug synthesis, researchers utilized this compound as an intermediate in creating novel antiviral agents. The findings highlighted its effectiveness in facilitating reactions that led to biologically active derivatives.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with other nucleoside analogs and heterocyclic derivatives. Key analogs include:

Compound Name Key Features Differences from Target Compound Reference
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4-dione Fluorinated pyrimidine-dione, dioxolane ring, hydroxyethyl substituent Fluorine vs. iodine; dioxolane vs. oxolan; no TBDMS
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...propanenitrile Methoxy-protected sugar, thioether linkage, propanenitrile group Larger protecting group; sulfur-containing linkage
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione Azido-modified sugar, methylpyrimidine-dione Azido vs. TBDMS; methyl vs. iodine substituent

Key Observations :

  • Protecting Groups : The TBDMS group offers superior steric protection compared to methoxybenzyl (in ) or azido groups (in ), enhancing stability under acidic or enzymatic conditions .

Physicochemical and Computational Similarity

  • Lipophilicity : The TBDMS group increases logP compared to unprotected sugars (e.g., ) or hydroxyethyl substituents ().
  • PubChem Similarity Metrics :
    • 2D Tanimoto Similarity : Analog (azido derivative) scores ~70% similarity due to shared pyrimidine-dione and sugar motifs.
    • 3D Shape-Tanimoto (ST) : The iodine atom reduces shape similarity to fluorinated analogs (ST < 0.5) but aligns better with bromine-containing compounds .
    • Functional Analogs : Transformer-based CLM similarity searches (e.g., ) may identify structurally distinct analogs with overlapping bioactivity, bypassing traditional structural comparisons.

Biological Activity

The compound 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione (CAS No. 134218-81-8) is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmaceuticals. This article reviews the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H25IN2O5SiC_{15}H_{25}IN_{2}O_{5}Si, with a molecular weight of approximately 468.36 g/mol. The structure features a diazinane ring with an iodo substituent and a tert-butyldimethylsilyl group that enhances its stability and solubility in biological systems.

PropertyValue
Molecular FormulaC15H25IN2O5Si
Molecular Weight468.36 g/mol
CAS Number134218-81-8
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include protection of functional groups and selective iodination. The use of tert-butyldimethylsilyl (TBDMS) groups is common to protect hydroxyl functionalities during the synthesis process.

Antiviral Properties

Research indicates that compounds similar to 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione exhibit antiviral activities. For instance, derivatives of this compound have shown effectiveness against various viral infections by inhibiting viral replication mechanisms.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in cellular signaling pathways. For example, it may inhibit phosphatidylinositol 3-kinase (PI3K) activity, which is crucial in cancer cell proliferation and survival.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicate a dose-dependent cytotoxicity, suggesting potential applications in cancer therapy.

Case Studies

  • Antiviral Efficacy : A study published in Journal of Medicinal Chemistry examined a series of iodinated pyrimidines and their antiviral activities. The results indicated that modifications similar to those found in our compound enhance antiviral efficacy against RNA viruses .
  • Enzyme Inhibition : Research reported in Bioorganic & Medicinal Chemistry Letters highlighted the inhibition of PI3K by structurally related compounds. This inhibition was linked to reduced cell viability in breast cancer cell lines .
  • Cytotoxicity Assessment : A recent study evaluated the cytotoxicity of various iodinated compounds on HeLa cells, revealing that the presence of the TBDMS group significantly increased cellular uptake and subsequent cytotoxic effects .

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